

# 4-Fluoro-N,N-dimethylaniline molecular structure and electronics

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## Compound of Interest

Compound Name: 4-Fluoro-N,N-dimethylaniline

Cat. No.: B181188

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## Introduction: The Strategic Importance of a Fluorinated Amine

**4-Fluoro-N,N-dimethylaniline** is a substituted aniline characterized by a fluorine atom at the para position of the benzene ring and a dimethylamino group.<sup>[1]</sup> This specific arrangement of functional groups creates a molecule with unique electronic properties that are highly valuable in organic synthesis and materials science. The presence of fluorine, the most electronegative element, significantly alters the molecule's physicochemical properties compared to its non-fluorinated parent, N,N-dimethylaniline.

In the realm of drug discovery, the strategic incorporation of fluorine is a widely used tactic to enhance a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.<sup>[2]</sup> <sup>[3]</sup><sup>[4]</sup> Fluorine's ability to modulate these properties makes FDMA a crucial precursor in the synthesis of advanced pharmaceutical compounds, including analgesics and anti-inflammatory drugs.<sup>[1]</sup> Beyond pharmaceuticals, its applications extend to the manufacturing of high-performance dyes, polymers, and agrochemicals, where its unique electronic signature contributes to enhanced efficacy and stability.<sup>[1]</sup>

## Molecular Structure and Geometry

The structural integrity of FDMA is the foundation of its chemical behavior. Its architecture is defined by the interplay of the aromatic ring and its substituents.

## General Properties

A summary of the fundamental properties of **4-Fluoro-N,N-dimethylaniline** is provided below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> FN	[5][6][7]
Molecular Weight	139.17 g/mol	[5][6][7]
CAS Number	403-46-3	[5][6][8]
Appearance	White to yellow crystalline solid	[5]
Melting Point	34 - 39 °C	[5]

## Geometric Configuration

Computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecule's three-dimensional structure.[9][10] The benzene ring is largely planar, as expected. The nitrogen atom of the dimethylamino group exhibits a slightly pyramidal geometry, deviating from perfect planarity. This is a consequence of the sp<sup>3</sup>-like character of the nitrogen, though resonance with the aromatic ring flattens this geometry to a significant degree. The C-F and C-N bonds, along with the aromatic C-C bonds, have characteristic lengths that are influenced by the electronic push-pull mechanism between the substituents.

**Caption:** 2D representation of **4-Fluoro-N,N-dimethylaniline**.

## The Electronic Landscape: A Tale of Two Substituents

The electronic properties of FDMA are dominated by the opposing effects of its key functional groups. The dimethylamino (-N(CH<sub>3</sub>)<sub>2</sub>) group acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring. Conversely, the fluorine (-F) atom is a strong electron-withdrawing group (EWG) via induction due to its high electronegativity.[5] This "push-pull" system establishes a significant dipole moment and governs the molecule's reactivity and spectroscopic behavior.

## Frontier Molecular Orbitals (HOMO & LUMO)

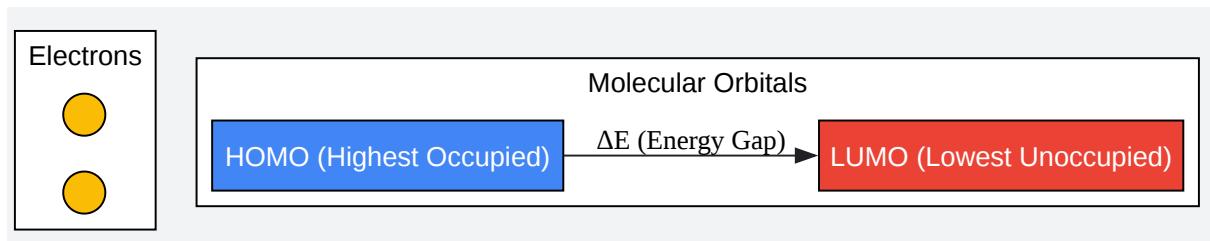
DFT calculations are instrumental in visualizing the frontier molecular orbitals, which are key to understanding chemical reactivity.<sup>[9]</sup>

- Highest Occupied Molecular Orbital (HOMO): For FDMA, the HOMO is primarily localized across the aromatic ring and the nitrogen atom. This indicates that these are the most electron-rich regions, susceptible to attack by electrophiles.
- Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is also distributed across the aromatic system. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's electronic excitability and kinetic stability.<sup>[9]</sup> A smaller gap suggests the molecule is more easily polarized and more reactive.

## Spectroscopic Characterization

Spectroscopy provides empirical validation of the molecule's electronic structure.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide a map of the chemical environment of each nucleus. The electron-donating and -withdrawing groups cause characteristic shifts in the aromatic proton and carbon signals, confirming the electronic distribution predicted by theory.<sup>[11]</sup>
- Fluorescence Spectroscopy: Investigations into the fluorescence behavior of FDMA have shown that it undergoes regular fluorescence from a locally excited state.<sup>[12]</sup> High-level quantum chemical studies have clarified that, contrary to some earlier hypotheses, the molecule does not form a twisted intramolecular charge transfer (TICT) state upon photoexcitation.<sup>[12]</sup>



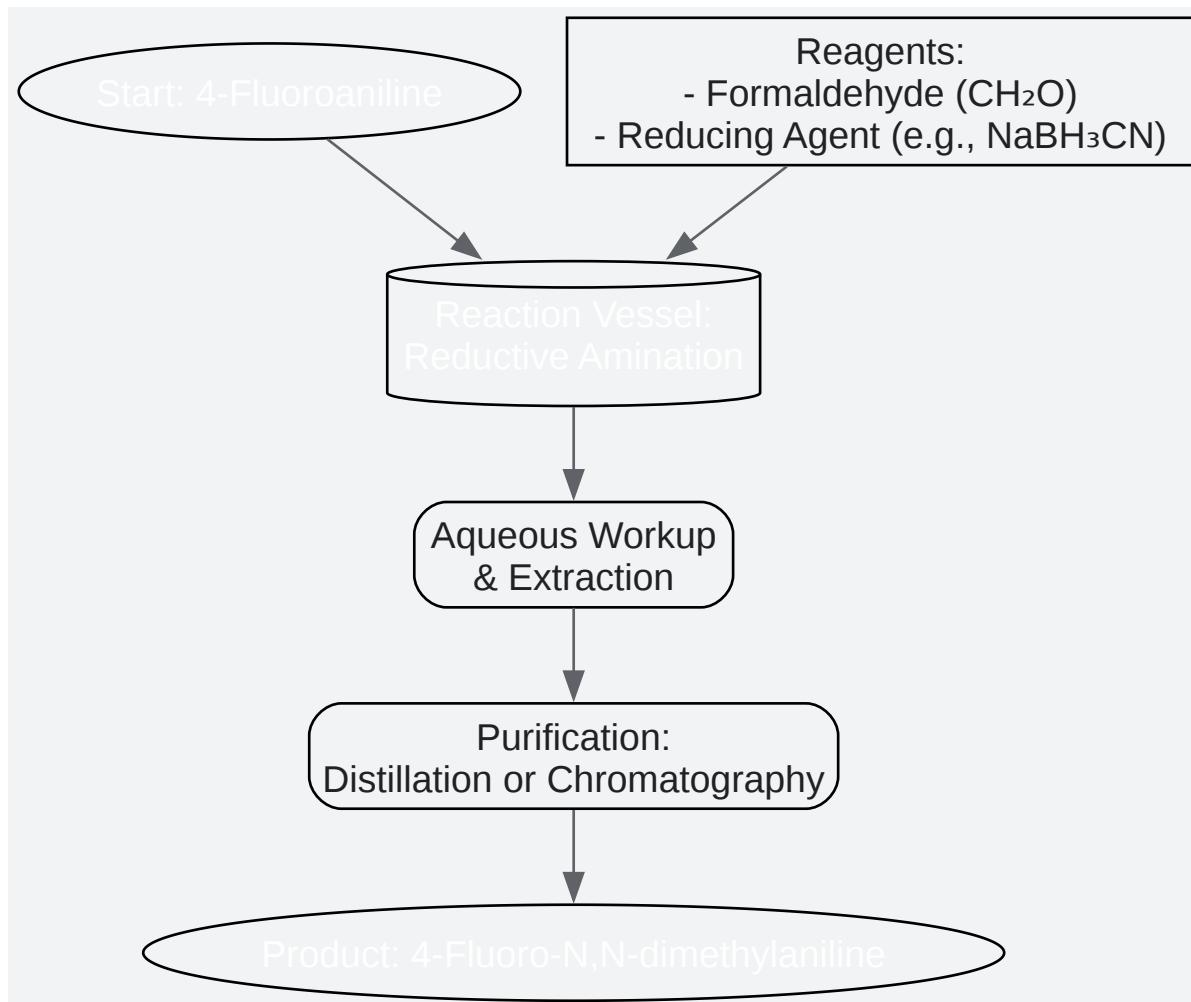
[Click to download full resolution via product page](#)**Caption:** Energy gap between HOMO and LUMO.

## Synthesis and Reactivity

The primary route to synthesizing FDMA involves the N-alkylation of 4-fluoroaniline. This transformation is a cornerstone of industrial and laboratory organic chemistry.

### Synthetic Pathway: Reductive Amination

A common and efficient method is reductive amination, which uses an aldehyde (formaldehyde) as the source of the methyl groups and a reducing agent.

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**Caption:** General workflow for the synthesis of FDMA.

### Reactivity Profile

The electron-rich nature of the aromatic ring, enhanced by the dimethylamino group, makes FDMA highly susceptible to electrophilic aromatic substitution. The directing effect of the  $-N(CH_3)_2$  group favors substitution at the ortho positions relative to it. The fluorine atom is generally stable and does not participate in substitution reactions under standard conditions.

## Methodologies: Experimental and Computational Protocols

To ensure reproducibility and accuracy, standardized protocols for the analysis of FDMA are essential.

### Protocol 1: $^1H$ NMR Spectroscopic Analysis

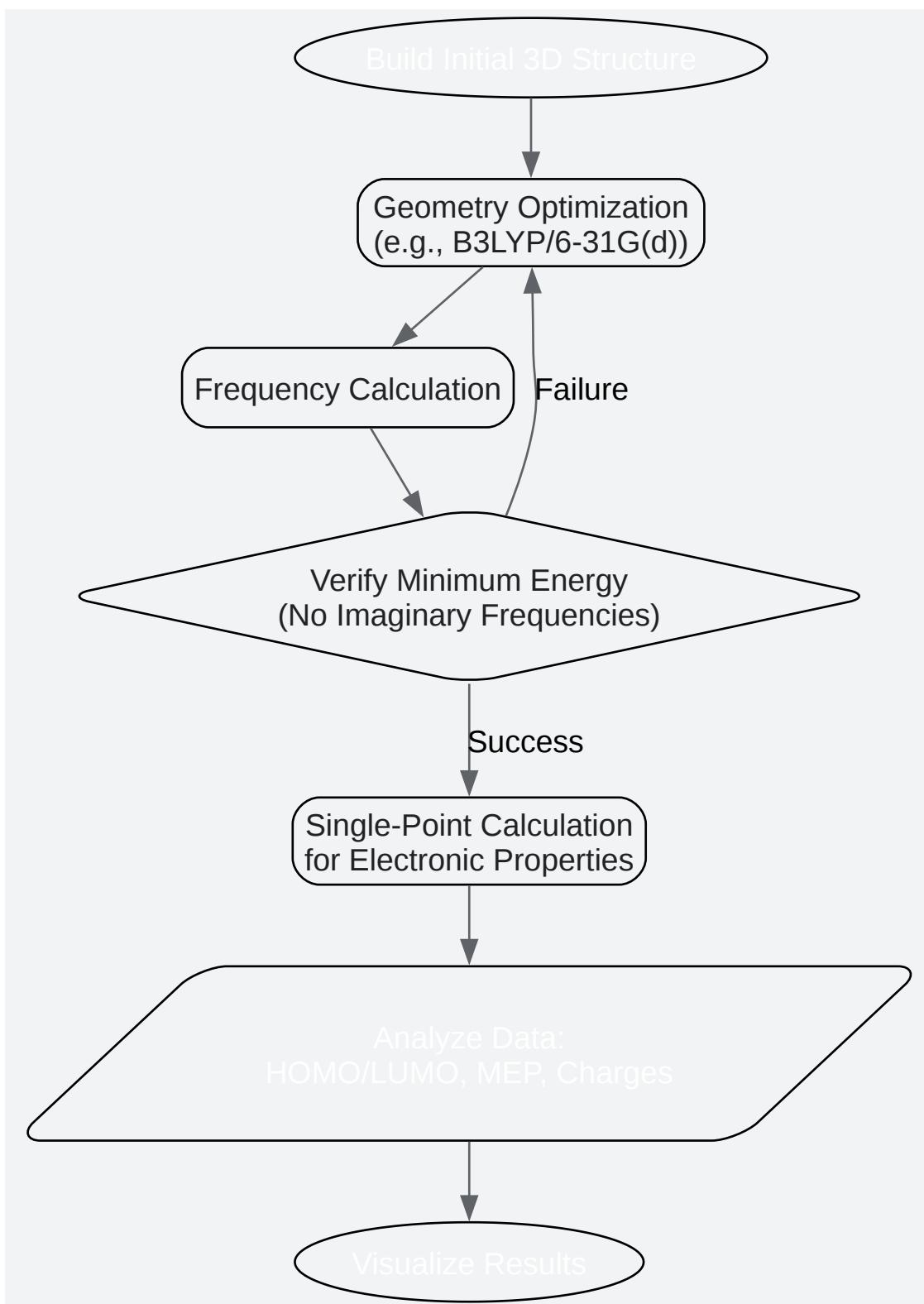
This protocol outlines the steps for acquiring a standard proton NMR spectrum.

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Fluoro-N,N-dimethylaniline**.
- Dissolution: Dissolve the sample in  $\sim 0.7$  mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry NMR tube. Ensure complete dissolution.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
- Acquisition: Acquire the  $^1H$  NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 1-second relaxation delay).
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
- Analysis: Integrate the peaks to determine proton ratios and assign chemical shifts (ppm) relative to a reference standard (e.g., TMS).

## Protocol 2: DFT Computational Workflow

This protocol describes a typical workflow for the computational analysis of FDMA's electronic properties.

- Structure Input: Build the 3D structure of **4-Fluoro-N,N-dimethylaniline** using molecular modeling software.
- Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
- Frequency Calculation: Conduct a frequency analysis on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic data and simulated IR spectra.
- Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.
- Data Visualization: Use visualization software to render the calculated molecular orbitals (HOMO/LUMO) and map the MEP onto the electron density surface.



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**Caption:** Standard workflow for DFT analysis of a molecule.

## Conclusion

**4-Fluoro-N,N-dimethylaniline** stands as a testament to the power of strategic molecular design. The precise placement of a fluorine atom and a dimethylamino group creates a molecule with a rich and tunable electronic profile. Its structural and electronic characteristics, elucidated through a combination of spectroscopic techniques and computational chemistry, make it an indispensable tool for chemists. As the demand for sophisticated pharmaceuticals and high-performance materials continues to grow, the foundational understanding of key intermediates like FDMA will remain paramount to innovation in science and industry.

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